(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacidhydrochloride
Description
(3S)-7-Chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chiral, hydrochlorinated derivative of the tetrahydroisoquinoline scaffold. Its molecular formula is C₇H₁₄ClNO₃, with a molecular weight of 205.26 g/mol (calculated from ). The compound features a chlorine substituent at position 7 of the isoquinoline ring and a carboxylic acid group at position 3, stabilized as a hydrochloride salt to enhance solubility and stability. This structural profile makes it a valuable intermediate in pharmaceutical synthesis, particularly for developing central nervous system (CNS) agents or enzyme inhibitors .
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H10ClNO2.ClH/c11-8-2-1-6-4-9(10(13)14)12-5-7(6)3-8;/h1-3,9,12H,4-5H2,(H,13,14);1H/t9-;/m0./s1 |
InChI Key |
SNDWOMDRTYSCRS-FVGYRXGTSA-N |
Isomeric SMILES |
C1[C@H](NCC2=C1C=CC(=C2)Cl)C(=O)O.Cl |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)Cl)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
Detailed Synthetic Procedure from Patent Literature
A closely related synthetic method for 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline derivatives provides valuable insight into the preparation of chlorinated tetrahydroisoquinoline carboxylic acids, which can be adapted for the 7-chloro analog.
Step 1: Preparation of 2-benzyl-7-chloro-1,2,3,4-tetrahydroisoquinoline
- React 7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride with benzyl bromide in the presence of potassium carbonate in N,N-dimethylformamide (DMF) at 0 °C.
- Stir for 20 hours at 0 °C to complete the alkylation.
- Extract the product using ethyl acetate and adjust pH to induce crystallization.
- Isolate the benzylated intermediate as a brown-yellow oil with yields around 85-86%.
Step 2: Carboxylation via Lithiation and CO2 Insertion
- Treat the benzylated intermediate with butyllithium and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at controlled low temperature.
- Bubble carbon dioxide through the reaction mixture to introduce the carboxylic acid function at the 3-position.
- Acidify and isolate the carboxylic acid intermediate as the hydrochloride salt.
Step 3: Catalytic Hydrogenation to Remove Benzyl Protecting Group
- Subject the carboxylated benzyl intermediate to catalytic hydrogenation using 5% palladium on carbon (Pd/C) in methanol or ethanol with hydrochloric acid under hydrogen atmosphere.
- Typical conditions: 50-65 °C, 1-4 atm hydrogen pressure, reaction time 16-20 hours.
- Filter to remove catalyst and concentrate to obtain 7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride as a white solid.
- Yields reported range from 84% to 91%, with high purity (HPLC > 99%).
Table 1: Summary of Key Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Benzylation | 7-chloro-THIQ·HCl, benzyl bromide, K2CO3, DMF, 0 °C, 20 h | 86 | N/A | Alkylation at nitrogen |
| Lithiation & Carboxylation | n-BuLi, TMEDA, THF, CO2, low temp | N/A | N/A | Introduces carboxylic acid group |
| Catalytic Hydrogenation | Pd/C (5%), HCl, MeOH or EtOH, 50-65 °C, 1-4 atm H2, 16-20 h | 84-91 | >99 | Removes benzyl group, forms HCl salt |
Stereochemical Considerations
The preparation must ensure the (3S) stereochemistry at the carboxylated carbon. This is typically controlled by starting from enantiomerically pure precursors or using chiral resolution techniques post-synthesis. The patent and literature sources emphasize maintaining stereochemical integrity through mild reaction conditions and avoiding racemization during lithiation and hydrogenation steps.
Analytical and Characterization Data
- Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra confirm the tetrahydroisoquinoline framework, aromatic protons, and carboxylic acid proton signals.
- High-Performance Liquid Chromatography (HPLC) : Used to monitor reaction completion and purity, with target purities above 99%.
- Thin-Layer Chromatography (TLC) : Employed to track reaction progress during alkylation and hydrogenation.
- Melting Point and Optical Rotation : Used to verify product identity and stereochemistry.
Additional Research Outcomes and Variations
Alternative Synthetic Routes
Research literature suggests alternative synthetic routes involving:
- Direct asymmetric hydrogenation of isoquinoline derivatives.
- Use of chiral auxiliaries or catalysts to induce (3S) stereochemistry.
- Variation in protecting groups for nitrogen to facilitate selective functionalization.
Biological Relevance and Implications
The compound’s preparation is linked to its biological evaluation as a potential pharmacological agent, including modulation of neurotransmitter systems. The presence of the 7-chloro substituent and carboxylic acid group influences receptor binding and activity, making the synthetic accessibility of this compound critical for medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroisoquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroisoquinoline derivatives with different substituents.
Scientific Research Applications
(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound featuring a tetrahydroisoquinoline structure, a bicyclic framework prevalent in natural products and pharmaceuticals. It has a chiral center at the 3-position that gives it stereochemical properties. The carboxylic acid functional group increases its reactivity and biological activity, and the hydrochloride salt enhances its solubility in aqueous environments.
Potential Applications
(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has potential applications in the following fields:
- Drug Discovery Its unique structure may allow it to serve as a scaffold for developing new therapeutic agents.
- Biological Activity Computer-aided predictions suggest that this compound could have a broad spectrum of biological activities based on its structural features.
- Pharmacological Profile Interaction studies are crucial for understanding its therapeutic potential.
Structural Analogues
Several compounds share structural similarities with (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 7 | Exhibits anti-inflammatory properties |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Known for analgesic effects |
| 6-Chloro-1,2-dihydroisoquinoline | Chlorine substitution at position 6 | Displays significant antimicrobial activity |
| (S)-N-methyl-1-(2-naphthyl)ethylamine | Naphthyl substitution | Potent neuroprotective effects |
Mechanism of Action
The mechanism of action of (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Similarity and Key Differences
The compound shares a tetrahydroisoquinoline-3-carboxylic acid backbone with several analogs. identifies the following structurally related compounds, ranked by similarity scores:
Key Observations :
Chlorine vs.
Salt Form : Hydrochloride salts (e.g., target compound and CAS 54329-54-3) exhibit superior aqueous solubility compared to free carboxylic acids, critical for bioavailability .
Stereochemistry : The (3S) configuration is essential for binding to chiral receptors, as seen in the (S)-6,7-dimethoxy analog’s role in angiotensin-converting enzyme (ACE) inhibition .
Research Findings and Data Tables
Biological Activity
(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (CAS No. 1344492-44-9) is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and underlying mechanisms.
The molecular formula of (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is with a molecular weight of 211.64 g/mol. The compound features a chiral center at the 3-position and possesses a carboxylic acid functional group that enhances its reactivity and biological potential .
Antimicrobial Properties
Research indicates that THIQ derivatives exhibit significant antimicrobial activities against various pathogens. For instance, studies have shown that compounds with similar structural features to (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid demonstrate effectiveness against bacteria and fungi. The presence of the chlorine atom in the structure is believed to enhance these antimicrobial properties .
Neuroprotective Effects
Tetrahydroisoquinolines are also recognized for their neuroprotective effects. The compound has been hypothesized to interact with neurotransmitter systems and may provide protective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This activity is attributed to its ability to modulate dopamine receptors and inhibit neuroinflammation .
Analgesic and Anti-inflammatory Activities
The compound's structural analogs have been associated with analgesic and anti-inflammatory effects. The presence of the carboxylic acid group may contribute to these activities by influencing pain pathways and inflammatory mediators .
Structure-Activity Relationship (SAR)
Understanding the SAR of (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline derivatives is crucial for predicting their biological activities. The following table summarizes key structural features and their associated biological activities:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| 7-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 7 | Anti-inflammatory |
| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Methyl group at position 1 | Analgesic |
| 6-Chloro-1,2-dihydroisoquinoline | Chlorine substitution at position 6 | Antimicrobial |
| (S)-N-methyl-1-(2-naphthyl)ethylamine | Naphthyl substitution | Neuroprotective |
This table highlights how variations in substituents can lead to diverse biological activities within the isoquinoline class .
Case Studies
Several studies have investigated the pharmacological effects of THIQ compounds:
- Neuroprotection in Animal Models : A study demonstrated that THIQ derivatives could reduce neuronal cell death in models of oxidative stress-induced neurotoxicity. The mechanism involved modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses .
- Antimicrobial Efficacy : In vitro assays showed that compounds similar to (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics .
Q & A
Basic: What are the key synthetic routes for (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride?
The synthesis typically involves chlorination of a tetrahydroisoquinoline precursor followed by carboxylation and hydrochloride salt formation. A common approach includes:
- Step 1 : Chlorination of a pre-functionalized tetrahydroisoquinoline scaffold using reagents like N-chlorosuccinimide (NCS) under controlled temperatures (0–5°C) to introduce the 7-chloro substituent .
- Step 2 : Hydrolysis of a methyl ester intermediate (e.g., methyl (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylate) using hydrochloric acid to yield the carboxylic acid and form the hydrochloride salt .
- Purification : Recrystallization from methanol or ethanol ensures high purity (>95%) .
Basic: How is the stereochemical integrity of the (3S) configuration confirmed?
Chiral purity is validated using:
- Chiral HPLC : Employing columns like Chiralpak IA/IB with a mobile phase of hexane:isopropanol (70:30) and UV detection at 254 nm .
- Optical Rotation : Comparison with literature values (e.g., [α]D²⁵ = +15.6° in methanol) confirms enantiomeric excess .
- X-ray Crystallography : Resolves absolute configuration, particularly for novel derivatives .
Basic: What are the solubility and formulation considerations for this compound?
As a hydrochloride salt, it is highly soluble in polar solvents:
- Water : Solubility >50 mg/mL at 25°C, confirmed by nephelometry .
- Organic Solvents : Soluble in methanol, DMSO, and DMF; insoluble in hexane or diethyl ether.
- Formulation : For in vivo studies, prepare stock solutions in saline (pH 4.5–5.5) to prevent precipitation .
Advanced: How does the 7-chloro substituent influence structure-activity relationships (SAR) in receptor binding assays?
The chloro group enhances hydrophobic interactions and electron-withdrawing effects:
- Comparative Studies : Replace the 7-chloro with 7-fluoro or 7-bromo analogs (e.g., via Suzuki coupling) to assess binding affinity shifts. Fluorinated analogs show 2–3× lower IC₅₀ values for opioid receptors .
- Docking Simulations : Molecular dynamics using AutoDock Vina reveal stronger van der Waals interactions with residue Phe227 in the μ-opioid receptor .
Advanced: What methodologies are used to evaluate its biological activity in neurological models?
- In Vitro Assays :
- In Vivo Models :
- Tail-Flick Test : Administer 10 mg/kg (i.p.) in mice to assess antinociception, normalized to morphine controls .
Advanced: How can researchers resolve contradictions in reported stability data across studies?
Discrepancies in degradation profiles (e.g., pH-dependent hydrolysis) are addressed via:
- Forced Degradation Studies : Expose the compound to 0.1 M HCl (40°C, 24 hrs) and analyze degradation products via LC-MS. The hydrochloride form shows <5% degradation at pH 3–7 .
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor impurity formation (e.g., dechlorinated byproducts) using UPLC-PDA .
Advanced: What strategies optimize enantioselective synthesis to minimize racemization?
- Catalytic Asymmetric Hydrogenation : Use Ru-(S)-BINAP catalysts for >99% enantiomeric excess in tetrahydroisoquinoline ring formation .
- Low-Temperature Quenching : After carboxylation, rapidly cool the reaction to -20°C to prevent epimerization .
Advanced: How does this compound compare to its non-chlorinated analogs in metabolic stability assays?
- Microsomal Incubation : Incubate with human liver microsomes (HLM) and NADPH. The 7-chloro derivative exhibits a 40% longer half-life (t₁/₂ = 120 min) vs. non-chlorinated analogs (t₁/₂ = 70 min) due to reduced CYP3A4-mediated oxidation .
- Metabolite Profiling : UPLC-QTOF identifies hydroxylation at the 6-position as the primary metabolic pathway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
